molecular formula C20H17N3O3 B11610830 N'-(benzo[cd]indol-2-yl)-3,4-dimethoxybenzohydrazide

N'-(benzo[cd]indol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No.: B11610830
M. Wt: 347.4 g/mol
InChI Key: KNXIALNDCCLCEP-UHFFFAOYSA-N
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Description

N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation of benzo[cd]indol-2(1H)-one with 3,4-dimethoxybenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as p-toluenesulfonic acid in toluene . The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets within cells. The compound has been shown to enter cancer cells via polyamine transporters localized in lysosomes . Once inside the lysosomes, it induces autophagy and apoptosis through a crosstalk mechanism, leading to cell death. This dual action makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-3,4-dimethoxybenzohydrazide stands out due to its dual functionality as both a therapeutic agent and a bio-imaging agent. Its ability to target lysosomes and induce both autophagy and apoptosis makes it unique compared to other indole derivatives .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N'-benzo[cd]indol-2-yl-3,4-dimethoxybenzohydrazide

InChI

InChI=1S/C20H17N3O3/c1-25-16-10-9-13(11-17(16)26-2)20(24)23-22-19-14-7-3-5-12-6-4-8-15(21-19)18(12)14/h3-11H,1-2H3,(H,21,22)(H,23,24)

InChI Key

KNXIALNDCCLCEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=CC=CC4=C3C2=CC=C4)OC

Origin of Product

United States

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